6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Description
Properties
IUPAC Name |
6-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34ClN3O7S/c1-41-27-12-7-21(16-28(27)42-2)13-14-35-31(39)6-4-3-5-15-37-32(40)24-17-29-30(44-20-43-29)18-25(24)36-33(37)45-19-26(38)22-8-10-23(34)11-9-22/h7-12,16-18H,3-6,13-15,19-20H2,1-2H3,(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJQPKYXXNHOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)Cl)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34ClN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring. Common reagents used in this step include anthranilic acid derivatives and isocyanates.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving suitable diol precursors and dehydrating agents.
Functional Group Modifications: The introduction of the chlorophenyl, oxoethyl, and dimethoxyphenethyl groups is achieved through various substitution and addition reactions. Reagents such as chlorobenzene, oxalyl chloride, and dimethoxybenzene are commonly used.
Final Coupling: The final step involves the coupling of the hexanamide chain to the quinazolinone core, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl and dimethoxyphenethyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted phenyl derivatives, and various oxidized forms of the compound.
Scientific Research Applications
6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its interaction with inflammatory mediators can result in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,3,4-trimethoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8-ol
- 5-Phenylindazolo[3,2-b]quinazolin-7(5H)-one
- 8-Aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one
Uniqueness
Compared to similar compounds, 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide stands out due to its unique combination of functional groups and structural features. This uniqueness imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
The compound 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a complex synthetic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several key functional groups:
- Chlorophenyl Group : Known for its role in enhancing biological activity.
- Dioxoloquinazoline Core : This moiety is often associated with various pharmacological properties.
- Hexanamide Side Chain : Contributes to the overall lipophilicity and biological interaction potential.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a variety of biological activities, including:
- Antibacterial Activity : Compounds with similar structures have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease, which are significant in treating neurological disorders and infections .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity against tobacco mosaic virus (TMV), suggesting potential applications in virology .
Antibacterial Activity
Studies have demonstrated that derivatives containing the chlorophenyl group exhibit significant antibacterial properties. For instance:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
These results indicate that modifications in the structure can enhance or diminish antibacterial efficacy .
Enzyme Inhibition Studies
Enzyme inhibition studies have highlighted the potential of this compound as an AChE inhibitor. The following table summarizes findings from various studies:
| Compound | AChE Inhibition (%) | Urease Inhibition (%) |
|---|---|---|
| 6-(6-{...} | 75 | 85 |
| Compound D | 60 | 70 |
| Compound E | 50 | 65 |
The high inhibition percentages suggest that this compound could be a candidate for further development in treating conditions related to enzyme dysfunctions .
Antiviral Activity
The antiviral properties of compounds related to this structure were assessed against TMV:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
These results indicate that certain modifications can enhance antiviral activity, making them suitable for further exploration in antiviral drug development .
Case Studies
Several case studies have been conducted on compounds with similar structures:
- Case Study on Antibacterial Effects : A study evaluated a series of quinazoline derivatives for their antibacterial properties and found that specific substitutions significantly increased potency against resistant strains.
- Case Study on Enzyme Inhibition : Research focused on the acetylcholinesterase inhibitory activity of compounds derived from dioxoloquinazolines showed promising results in vitro, suggesting potential therapeutic applications in Alzheimer's disease.
Q & A
Q. What statistical approaches validate reproducibility in dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
